Glimy

Description

Properties

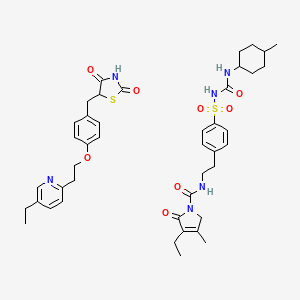

CAS No. |

949116-28-3 |

|---|---|

Molecular Formula |

C43H54N6O8S2 |

Molecular Weight |

847.1 g/mol |

IUPAC Name |

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |

InChI Key |

LPUABPUGKFRHNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Glimepiride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a second-generation sulfonylurea, is a potent oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through a direct interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, and subsequent insulin exocytosis. Beyond its secretagogue activity, glimepiride also exerts extrapancreatic effects, notably enhancing insulin sensitivity in peripheral tissues. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of glimepiride, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Pancreatic Mechanism of Action: Stimulation of Insulin Secretion

The principal therapeutic effect of glimepiride is to lower blood glucose by augmenting insulin release from the pancreatic β-cells.[1][2] This process is contingent on the presence of functional β-cells.[1] The mechanism can be dissected into a series of molecular events:

-

Binding to the Sulfonylurea Receptor 1 (SUR1): Glimepiride binds with high affinity to the SUR1 subunit of the K-ATP channel complex located on the plasma membrane of pancreatic β-cells.[2][3] The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[3]

-

Inhibition of the K-ATP Channel: The binding of glimepiride to SUR1 induces a conformational change that leads to the closure of the K-ATP channel.[3] This inhibition of the channel's activity prevents the efflux of potassium ions (K+) from the cell.[4]

-

Membrane Depolarization: The reduction in outward K+ current causes the β-cell membrane to depolarize.[2]

-

Activation of Voltage-Gated Calcium Channels: This depolarization triggers the opening of voltage-dependent L-type calcium channels (CaV1.2 and CaV1.3).[2]

-

Calcium Influx and Insulin Exocytosis: The opening of these channels facilitates a rapid influx of extracellular calcium ions (Ca2+) into the β-cell.[2] The resulting increase in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[2][5]

Quantitative Data: Receptor Binding and Channel Inhibition

The interaction of glimepiride with its molecular targets has been quantified in various studies. The following tables summarize key binding affinity and inhibitory concentration data.

| Parameter | Target | Cell/Tissue Type | Value | Reference |

| IC50 | SUR1 | HEK293t cells expressing SUR1 | 8.3 nM | [6] |

| Ki | SUR1 | Rat β-cell tumor membranes | 0.7 - 6.8 nM | [1] |

Table 1: Binding Affinity of Glimepiride for the Sulfonylurea Receptor 1 (SUR1).

| Parameter | Channel Subtype | Experimental System | Value | Reference |

| IC50 | Kir6.2/SUR1 (β-cell type) | Xenopus oocytes | 3.0 nM | [1][7] |

| IC50 | Kir6.2/SUR2A (cardiac type) | Xenopus oocytes | 5.4 nM | [1][7] |

| IC50 | Kir6.2/SUR2B (smooth muscle type) | Xenopus oocytes | 7.3 nM | [1][7] |

| IC50 | Native cardiac K-ATP channels | Rat cardiac myocytes | 6.8 nM | [8] |

Table 2: Inhibitory Potency of Glimepiride on K-ATP Channels.

Signaling Pathway Diagram

Caption: Pancreatic β-cell insulin secretion pathway stimulated by glimepiride.

Extrapancreatic Mechanisms of Action

In addition to its potent effects on insulin secretion, glimepiride exhibits several extrapancreatic actions that contribute to its overall glucose-lowering efficacy. These effects primarily involve an improvement in insulin sensitivity in peripheral tissues such as adipose tissue and skeletal muscle.

Enhancement of Insulin Signaling

Glimepiride has been shown to potentiate the effects of insulin in peripheral tissues.[8] One of the key mechanisms is the promotion of the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and fat cells.[2] This leads to increased glucose uptake from the circulation.

The underlying signaling pathway is believed to involve the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[9] Activation of this pathway is a critical downstream event in insulin signaling and is essential for GLUT4 translocation.

Other Extrapancreatic Effects

-

Stimulation of Lipogenesis and Glycogenesis: In vitro studies have demonstrated that glimepiride is more potent than glibenclamide in stimulating lipogenesis and glycogenesis.[8]

-

Hepatic Glucose Production: There is some evidence to suggest that glimepiride may have a mild inhibitory effect on hepatic glucose production, although this is not considered its primary mechanism of action.[2]

Signaling Pathway Diagram

Caption: Extrapancreatic effects of glimepiride on insulin signaling and GLUT4 translocation.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of glimepiride.

Electrophysiological Recording of K-ATP Channels (Whole-Cell Patch-Clamp)

This protocol is designed to measure the effect of glimepiride on K-ATP channel currents in pancreatic β-cells or other cell types expressing these channels.

-

Cell Preparation: Isolate pancreatic islets and disperse them into single β-cells. Culture the cells on glass coverslips for 24-48 hours before recording.

-

Solutions:

-

External (bath) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH), with varying concentrations of ATP as required.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single β-cell.

-

Hold the membrane potential at -70 mV.

-

Apply voltage ramps or steps to elicit K-ATP currents.

-

Perfuse the cell with the external solution containing a K-ATP channel opener (e.g., diazoxide) to activate the channels.

-

Once a stable baseline current is established, apply different concentrations of glimepiride to the bath and record the inhibition of the K-ATP current.

-

-

Data Analysis: Measure the current amplitude before and after the application of glimepiride. Plot the percentage of inhibition against the glimepiride concentration to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for whole-cell patch-clamp analysis of K-ATP channel inhibition by glimepiride.

Radioligand Binding Assay for SUR1

This assay quantifies the binding affinity of glimepiride to the SUR1 subunit.

-

Membrane Preparation: Isolate membranes from cells overexpressing SUR1 (e.g., HEK293 cells) or from pancreatic β-cell lines.

-

Assay Buffer (in mM): 50 Tris-HCl (pH 7.4), 120 KCl, 5 MgCl2.

-

Procedure:

-

In a 96-well plate, add membrane preparation, a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide), and varying concentrations of unlabeled glimepiride.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of glimepiride. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

In Vitro Insulin Secretion Assay

This assay measures the ability of glimepiride to stimulate insulin secretion from isolated pancreatic islets.

-

Islet Isolation and Culture: Isolate pancreatic islets from rodents by collagenase digestion. Culture the islets for 24 hours before the assay.

-

Krebs-Ringer Bicarbonate (KRB) Buffer: Prepare KRB buffer containing different glucose concentrations (e.g., a basal low glucose concentration of 2.8 mM and a stimulatory high glucose concentration of 16.7 mM).

-

Procedure:

-

Pre-incubate batches of size-matched islets in KRB buffer with low glucose for 60 minutes.

-

Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose, or low glucose plus varying concentrations of glimepiride.

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant for insulin measurement.

-

Lyse the islets to determine the total insulin content.

-

-

Insulin Measurement: Quantify the insulin concentration in the supernatant and the islet lysate using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Express the secreted insulin as a percentage of the total insulin content. Plot the stimulated insulin secretion against the glimepiride concentration to generate a dose-response curve.

GLUT4 Translocation Assay

This assay assesses the effect of glimepiride on the movement of GLUT4 to the plasma membrane in adipocytes or muscle cells.

-

Cell Culture: Culture 3T3-L1 adipocytes or L6 myoblasts stably expressing a tagged version of GLUT4 (e.g., GLUT4-myc-eGFP).

-

Procedure:

-

Serum-starve the cells for 2-4 hours.

-

Treat the cells with glimepiride, insulin (positive control), or vehicle for the desired time.

-

Fix the cells with paraformaldehyde.

-

For cells expressing an extracellular tag (e.g., myc), perform immunofluorescence staining with an anti-myc antibody without permeabilizing the cells to specifically label surface GLUT4.

-

For cells with an internal fluorescent tag (e.g., eGFP), permeabilize the cells after fixation and stain with a membrane marker.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or high-content imaging system.

-

Quantify the amount of GLUT4 at the plasma membrane relative to the total cellular GLUT4 fluorescence. An increase in the ratio of plasma membrane to cytosolic fluorescence indicates GLUT4 translocation.

-

Conclusion

The mechanism of action of glimepiride is multifaceted, with its primary therapeutic benefit derived from the potent stimulation of insulin secretion from pancreatic β-cells. This is mediated by a high-affinity interaction with the SUR1 subunit of the K-ATP channel. Furthermore, its extrapancreatic effects on enhancing insulin sensitivity, particularly through the promotion of GLUT4 translocation, contribute to its overall efficacy in the management of type 2 diabetes. A thorough understanding of these molecular mechanisms, supported by quantitative data from well-defined experimental protocols, is crucial for the continued development of novel and improved therapies for metabolic diseases.

References

- 1. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. protocols.io [protocols.io]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Static insulin secretion analysis of isolated islets [protocols.io]

- 9. Glimepiride induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular and Physicochemical Properties of Glimepiride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Glimepiride (Amaryl®), a third-generation sulfonylurea oral hypoglycemic agent.[1][2][3] It is widely prescribed for the management of type 2 diabetes mellitus.[4] This guide details its molecular structure, physicochemical properties, mechanism of action, and key analytical methodologies, presenting quantitative data in structured tables and illustrating complex pathways and workflows through diagrams as specified.

Molecular Identity and Structure

Glimepiride is chemically identified as 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1 carboxamido) ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.[5] It is a white to yellowish-white, crystalline, and practically odorless powder.[5] Unlike other sulfonylureas, its structure incorporates a pyrrolidine system.[2]

Table 1: Chemical and Structural Identifiers of Glimepiride

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | [6][7][8] |

| CAS Registry No. | 93479-97-1 | [5][9][10] |

| Molecular Formula | C24H34N4O5S | [4][5][8][10] |

| Synonyms | Amaryl, HOE 490 | [2][9][10] |

| Drug Class | Sulfonylurea Compound, Insulin Secretagogue |[1][2][7] |

Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of Glimepiride are governed by its distinct physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[11]

Table 2: Key Physicochemical Properties of Glimepiride

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 490.62 g/mol | [4][5][8][10] |

| Melting Point | 207 - 214.5 °C | [1][4][10][12] |

| pKa | 6.2 | [13] |

| Aqueous Solubility | Practically insoluble (<0.004 mg/mL); solubility increases at pH > 7 | [5][14][15] |

| Solubility in Organic Solvents | DMSO: ~3 mg/mL; Dimethylformamide (DMF): ~10 mg/mL; Slightly soluble in methanol and ethanol | [9][14] |

| LogP (XLogP3) | 3.9 | [8][12] |

| Topological Polar Surface Area | 133 Ų | [8][12] |

| Plasma Protein Binding | > 99.5% | [4][5] |

| Hydrogen Bond Donors | 3 | [8] |

| Hydrogen Bond Acceptors | 5 |[8] |

Mechanism of Action

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[5][16]

The primary mechanism involves stimulating the release of insulin from functional pancreatic β-cells.[5][16] Glimepiride binds with high affinity to the 65-kDa sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[17][18][19] This binding event initiates a cascade that results in the exocytosis of insulin.[16][17]

The IC50 values for the high-affinity site on various recombinant KATP channels are 3.0 nM for SUR1 (β-cell), 5.4 nM for SUR2A (cardiac), and 7.3 nM for SUR2B (smooth muscle).[20][21]

Glimepiride also improves the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[5][16] This effect is believed to involve the promotion of glucose transporter type 4 (GLUT4) translocation to the cell membrane, which facilitates greater glucose uptake from the bloodstream.[16][19][22]

Key Experimental Protocols

Standardized analytical methods are crucial for the quality control, stability assessment, and formulation development of Glimepiride.

This method is used to determine the potency and impurity profile of Glimepiride in bulk drug substance and finished dosage forms. The protocol is adapted from validated and USP-based methods.[23]

Methodology:

-

Mobile Phase Preparation: Prepare a solution of monobasic sodium phosphate in water, adjust pH to ~2.5 with phosphoric acid. Mix this buffer with acetonitrile in a 1:1 ratio. Filter and degas.[23]

-

Standard Solution Preparation: Accurately weigh and dissolve USP Glimepiride Reference Standard in an 80:20 acetonitrile/water diluent to obtain a known concentration (e.g., 100 µg/mL).[23]

-

Sample Solution Preparation: For tablets, weigh and finely powder a set number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm membrane filter.[23][24]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. The Glimepiride peak retention time is typically around 9.3 minutes.[23] Calculate the percentage of Glimepiride in the sample by comparing its peak area to that of the standard.

Dissolution testing assesses the rate and extent to which Glimepiride is released from a solid dosage form, which is critical for predicting in vivo performance. This protocol follows the USP monograph for Glimepiride tablets.[25][26]

Methodology:

-

Apparatus Setup: Use USP Apparatus 2 (Paddles).

-

Dissolution Medium: Prepare 900 mL of pH 7.8 phosphate buffer.[26] Maintain the temperature at 37 ± 0.5 °C.[25]

-

Procedure:

-

Sample Analysis: Filter the samples and measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (~228 nm) against a medium blank.[25]

-

Calculation: Determine the percentage of the labeled amount of Glimepiride dissolved at each time point using a standard curve. The USP tolerance requires not less than 80% (Q) of the labeled amount to be dissolved.[26]

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[28][29]

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of Glimepiride in a suitable solvent.

-

Apply Stress Conditions: Expose the Glimepiride solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: 0.1 N HCl at 80 °C.[28]

-

Basic Hydrolysis: 0.1 N NaOH at room temperature.[28]

-

Oxidative Degradation: 6% H₂O₂ at room temperature.[28]

-

Thermal Degradation: Expose solid drug to dry heat (e.g., 60 °C).[28]

-

Photolytic Degradation: Expose solution to light according to ICH Q1B guidelines.[29]

-

-

Neutralization: After the specified exposure time, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC, HPTLC). The method must be capable of separating the intact drug from all degradation products.[28]

-

Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. This confirms the stability-indicating nature of the analytical method.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glimepiride | 93479-97-1 [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Glimepiride - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo- | C24H34N4O5S | CID 3476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glimepiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Buy Glimepiride Online - Affordable Price, Pharmaceutical Intermediates Supplier [shreejipharmainternational.com]

- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. japtronline.com [japtronline.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. ClinPGx [clinpgx.org]

- 19. researchgate.net [researchgate.net]

- 20. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. impactfactor.org [impactfactor.org]

- 24. Glimepiride Tablet Analyzed with HPLC - AppNote [mtc-usa.com]

- 25. jppres.com [jppres.com]

- 26. uspnf.com [uspnf.com]

- 27. dissolutiontech.com [dissolutiontech.com]

- 28. Stability study of glimepiride under stress via HPTLC method. [wisdomlib.org]

- 29. database.ich.org [database.ich.org]

discovery and development of Glimepiride

An In-depth Technical Guide to the Discovery and Development of Glimepiride

Introduction

Glimepiride is a second-generation (sometimes classified as third-generation) oral sulfonylurea antihyperglycemic agent used for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Hoechst AG, it was patented in 1979 and received its first approval for medical use in 1995.[1] It functions as an insulin secretagogue, effectively lowering blood glucose levels by stimulating insulin release from pancreatic β-cells.[3] Its distinct properties, including a potent glucose-lowering effect, once-daily dosing, and a comparatively favorable safety profile regarding hypoglycemia and cardiovascular effects, have established it as a significant therapeutic option in diabetes care.[4][5] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and clinical development for researchers and drug development professionals.

Mechanism of Action

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.

1. Pancreatic Action: Stimulation of Insulin Release

The primary mechanism involves the stimulation of insulin secretion from functional pancreatic β-cells.[3] This process is mediated by its interaction with the ATP-sensitive potassium (K-ATP) channel complex in the β-cell membrane.

-

Binding to SUR1: Glimepiride binds with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[6] Specifically, it interacts with a 65 kDa protein component of the channel complex, which is distinct from the 140 kDa protein that glibenclamide (glyburide) binds to.[7][8] This binding is characterized by a rapid association and dissociation rate.[9]

-

Channel Closure and Depolarization: This binding inhibits the channel's activity, leading to the closure of the K-ATP channels.[3] The subsequent reduction in potassium efflux causes depolarization of the β-cell membrane.

-

Calcium Influx and Insulin Exocytosis: Membrane depolarization leads to the opening of voltage-dependent calcium channels. The resulting influx of calcium ions into the cell increases the intracellular calcium concentration, which triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[3]

Studies using euglycemic and hyperglycemic clamp techniques have demonstrated that glimepiride improves both the first and second phases of insulin secretion, which is crucial for controlling postprandial glucose levels.[4][10][11]

2. Extrapancreatic Action: Enhanced Insulin Sensitivity

Glimepiride also possesses extrapancreatic effects that contribute to its antihyperglycemic activity. It increases the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[3] This is thought to be mediated by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell surface, which enhances glucose uptake.[3][9] This dual-action profile distinguishes it from other sulfonylureas and contributes to its potent glucose-lowering effect.[9]

Chemical Synthesis

The synthesis of glimepiride has been approached through various routes, often aiming to improve yield, purity, and safety by avoiding hazardous reagents like phosgene.[2] A common strategy involves the coupling of three key building blocks. A generalized workflow is presented below.

One described process involves the reaction of a 3-ethyl-4-methyl-2-oxo-1H-pyrrole derivative with 2-phenylethyl isocyanate.[12] The resulting compound undergoes chlorosulfonation followed by aminolysis to create a key sulfonamide intermediate.[12][13] This intermediate is then condensed with trans-4-methylcyclohexyl isocyanate to yield the final glimepiride molecule.[12][13] Alternative, more efficient processes react a carbamate of the pyrrole derivative with 4-(2-aminoethyl)benzenesulfonamide, which then reacts with a phenyl (trans-4-methylcyclohexyl)carbamate to form glimepiride, thereby avoiding the use of isocyanates directly.[2]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of glimepiride supports its once-daily dosing regimen.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1] |

| Time to Peak (Tmax) | 2–3 hours | [1][4] |

| Protein Binding | >99.5% | [1] |

| Metabolism | Hepatic (via CYP2C9) | [1][5] |

| Primary Metabolites | M1 (hydroxymethyl derivative, active), M2 (carboxyl derivative, inactive) | [1][5] |

| Elimination Half-life | 5–8 hours | [1] |

| Duration of Action | ~24 hours | [1] |

| Excretion | ~60% Urine, ~40% Feces | [1] |

Glimepiride is completely metabolized in the liver by oxidative biotransformation, primarily through the cytochrome P450 enzyme CYP2C9.[1][5] This process forms the M1 metabolite, which possesses approximately one-third of the pharmacological activity of the parent compound.[5] The M1 metabolite is further metabolized by cytosolic enzymes to the inactive M2 metabolite.[1]

Clinical Development and Efficacy

Glimepiride's efficacy and safety have been established through numerous clinical trials, including placebo-controlled and active-comparator studies.

Efficacy Data

Glimepiride monotherapy has been shown to significantly reduce key glycemic markers compared to placebo.[4] Its efficacy is comparable to other second-generation sulfonylureas.[4][14]

| Dose | Median FPG Reduction (mg/dL) | PPG Reduction (mg/dL) | HbA1c Reduction (%) | Reference |

| 1 mg | 43 | 63 | 1.2 | [4] |

| 4 mg | 70.5 | 92 | 1.8 | [4] |

| 8 mg | 74 | 94 | 1.9 | [4] |

| Comparison | Key Efficacy Outcome | Reference |

| vs. Glyburide (Glibenclamide) | No significant difference in FPG, PPG, or HbA1c reduction. | [4] |

| vs. Glipizide | Equivalent glucose control achieved after 4 months. | [15] |

| vs. Gliclazide MR | Similar reductions in HbA1c (from ~8.3% to 7.2%). | [4] |

Safety Profile

A primary concern with sulfonylurea therapy is the risk of hypoglycemia. Clinical data indicate that glimepiride is associated with a lower incidence of hypoglycemia compared to other agents, particularly glyburide.[4]

| Drug | Incidence of Hypoglycemia (%) | Reference |

| Glimepiride | 1.7% - 4.0% | [1][4] |

| Glyburide (Glibenclamide) | 5.0% - 30% | [1][4] |

| Glipizide | 1.2% | [15] |

Regarding cardiovascular effects, preclinical studies suggested glimepiride has less impact on the cardiovascular K-ATP channels compared to glibenclamide, potentially preserving the heart's protective mechanism of ischemic preconditioning.[5][16] While the clinical significance of this is still debated, some studies suggest glimepiride may be a preferred sulfonylurea in patients with underlying coronary artery disease.[17]

Experimental Protocols

1. Protocol: Sulfonylurea Receptor Binding Assay

This protocol is based on photoaffinity labeling studies used to differentiate the binding sites of glimepiride and glibenclamide.

-

Objective: To identify and characterize the binding protein for glimepiride on pancreatic β-cell membranes.

-

Materials: Isolated pancreatic β-cell membranes, radiolabeled [³H]glimepiride, UV light source (for photoaffinity labeling), SDS-PAGE apparatus, autoradiography equipment.

-

Methodology:

-

Membrane Preparation: Isolate crude plasma membranes from a β-cell line (e.g., RINm5F cells) via differential centrifugation.

-

Binding Reaction: Incubate the isolated membranes with radiolabeled [³H]glimepiride in a suitable buffer at a specified temperature (e.g., 4°C) to reach binding equilibrium.

-

Competitive Binding (Optional): In parallel experiments, co-incubate with increasing concentrations of unlabeled glimepiride or other sulfonylureas (e.g., glibenclamide) to determine binding affinity (Kd) and specificity.

-

Photoaffinity Labeling: Expose the incubation mixture to high-intensity UV light to covalently cross-link the radiolabeled glimepiride to its binding protein.

-

Separation and Detection: Separate the membrane proteins by molecular weight using SDS-PAGE.

-

Visualization: Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled protein band. The molecular weight of the labeled band identifies the binding protein (e.g., 65 kDa for glimepiride).[7][8]

-

2. Protocol: Assessment of Insulin Secretion via Hyperglycemic Clamp

This protocol outlines the method used to evaluate glimepiride's effect on insulin secretion dynamics.

-

Objective: To measure the first- and second-phase insulin responses to a glucose challenge before and after glimepiride treatment.

-

Participants: Subjects with type 2 diabetes.

-

Methodology:

-

Baseline Study: After a washout period from any prior antihyperglycemic medication, subjects undergo an initial hyperglycemic clamp study.

-

Catheter Placement: Insert two intravenous catheters, one for blood sampling (from a heated hand to "arterialize" the venous blood) and one for glucose infusion.

-

Clamp Procedure:

-

Take baseline blood samples for glucose and insulin.

-

Administer a priming bolus of dextrose to rapidly raise plasma glucose to a target level (e.g., 225 mg/dL).

-

Maintain this hyperglycemic plateau for a set duration (e.g., 120 minutes) by infusing a variable-rate 20% dextrose solution. The infusion rate is adjusted based on plasma glucose measurements taken every 5 minutes.

-

-

Blood Sampling: Collect blood samples at frequent intervals (e.g., every 2-5 minutes for the first 15 minutes, then every 15 minutes) to measure plasma insulin and C-peptide concentrations. The initial rapid rise in insulin constitutes the first-phase response, and the subsequent sustained elevation represents the second-phase response.

-

Treatment Period: Subjects are treated with glimepiride for a specified duration (e.g., 12 weeks).

-

Follow-up Study: Repeat the hyperglycemic clamp study (steps 2-4) to assess changes in insulin secretion dynamics following glimepiride therapy.[10][11]

-

3. Protocol: Pivotal Phase III Clinical Trial Design

This protocol describes a typical design for a large-scale, randomized, double-blind, active-controlled trial to establish the efficacy and safety of glimepiride.

-

Objective: To compare the long-term efficacy and safety of glimepiride with another standard therapy (e.g., metformin or another sulfonylurea) in patients with T2DM inadequately controlled on diet and exercise.

-

Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

-

Participants: A large cohort (N > 1000) of patients with T2DM meeting specific inclusion/exclusion criteria (e.g., HbA1c between 7.5% and 10%).

-

Methodology:

-

Screening and Run-in: Patients undergo a screening visit and a single-blind placebo run-in period (e.g., 2 weeks) to ensure eligibility and establish baseline glycemic values.

-

Randomization: Eligible patients are randomized 1:1 to receive either glimepiride or the active comparator drug.

-

Treatment and Titration:

-

Treatment is initiated at a low dose (e.g., glimepiride 1 mg once daily).

-

The dose is forcibly titrated upwards over a set period (e.g., 12 weeks) based on fasting plasma glucose targets (e.g., FPG > 110 mg/dL), up to a maximum allowed dose (e.g., 4 mg or 8 mg).[18]

-

After the titration period, the dose is maintained for the remainder of the study.

-

-

Study Duration: Typically 1 to 2 years to assess long-term efficacy and safety.[15][18]

-

Endpoints:

-

Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study.

-

Secondary Efficacy Endpoints: Change in FPG, change in body weight, percentage of patients achieving a target HbA1c < 7.0%.

-

Safety Endpoints: Incidence and severity of adverse events, with a particular focus on the frequency of documented hypoglycemic events.

-

-

Data Collection: Regular study visits for efficacy assessments (HbA1c, FPG) and safety monitoring (adverse events, vital signs, laboratory tests).

-

Conclusion

Glimepiride represents a significant advancement in the sulfonylurea class of drugs. Its development was underpinned by research that elucidated a distinct mechanism of action at the molecular level, involving a specific binding protein on the β-cell K-ATP channel. This translates into a potent dual-action profile of insulin secretion and sensitization. Extensive clinical development has confirmed its efficacy in glycemic control, comparable to other agents in its class but with a notable advantage in its lower risk of hypoglycemia. For drug development professionals, the story of glimepiride highlights the value of refining existing drug classes to improve therapeutic profiles and patient outcomes.

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Characterization of the molecular mode of action of the sulfonylurea, glimepiride, at beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Glimepiride improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Glimepiride improves both first and second phases of insulin secretion in type 2 diabetes. | Semantic Scholar [semanticscholar.org]

- 12. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 13. Glimepiride synthesis - chemicalbook [chemicalbook.com]

- 14. droracle.ai [droracle.ai]

- 15. Portico [access.portico.org]

- 16. Sulfonylurea treatment of type 2 diabetes mellitus: focus on glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Rationale, design and baseline characteristics of a 4-year (208-week) phase III trial of empagliflozin, an SGLT2 inhibitor, versus glimepiride as add-on to metformin in patients with type 2 diabetes mellitus with insufficient glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfonylureas: Focus on Glimepiride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sulfonylureas, with a particular focus on the second-generation agent, glimepiride. It covers their core mechanism of action, structure-activity relationships, clinical pharmacology, and detailed experimental protocols relevant to their study.

Introduction to Sulfonylureas

Sulfonylureas are a class of oral hypoglycemic agents that have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1][2] They function primarily by stimulating insulin secretion from pancreatic β-cells.[1] The second-generation sulfonylureas, which include glimepiride, glipizide, and glyburide (glibenclamide), are more potent and generally have a better safety profile than the first-generation agents.[1] Glimepiride, sometimes classified as a third-generation sulfonylurea, is distinguished by its unique binding properties to the sulfonylurea receptor and its notable extrapancreatic effects.[3]

Mechanism of Action

Pancreatic Effects: Stimulation of Insulin Secretion

The principal mechanism of action of sulfonylureas is the stimulation of insulin release from the pancreatic β-cells.[1] This process is initiated by the binding of the sulfonylurea molecule to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell plasma membrane.[3][4]

The binding of a sulfonylurea to SUR1 leads to the closure of the K-ATP channel.[3] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion into the bloodstream.[3]

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

Caption: Pancreatic β-cell insulin secretion pathway initiated by sulfonylureas.

Extrapancreatic Effects

Beyond their effects on the pancreas, sulfonylureas, particularly glimepiride, exert extrapancreatic actions that contribute to their glucose-lowering efficacy.[5][6] These effects primarily involve enhancing insulin sensitivity in peripheral tissues such as muscle and adipose tissue.[5]

One of the key extrapancreatic mechanisms is the potentiation of insulin's action on glucose transport.[5] Glimepiride has been shown to increase the number of active glucose transporter molecules (GLUT4) in the plasma membranes of muscle and fat cells, leading to stimulated glucose uptake.[6] This is thought to occur through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade in insulin signal transduction.[6]

Extrapancreatic PI3K/Akt Signaling Pathway Activated by Glimepiride

Caption: Glimepiride's extrapancreatic action on glucose uptake via PI3K/Akt.

Structure-Activity Relationship (SAR)

The binding affinity and selectivity of sulfonylureas for the SUR subtypes are determined by their chemical structure.[7] The sulfonylurea core is essential for activity, and modifications to the side chains can significantly impact potency and receptor selectivity.

Selectivity for SUR1, the primary target in pancreatic β-cells, is largely conferred by lipophilic substitutions on the urea group.[7] For instance, the presence of a bulky, lipophilic side chain, such as the 5-chloro-2-methoxy-benzamidoethyl group in glibenclamide, is crucial for high-affinity binding to SUR1.[7] In contrast, sulfonylureas lacking this lipophilic substitution exhibit reduced selectivity for SUR1.[7] The anionic group of sulfonylureas also plays a significant role in their interaction with SUR1, SUR2A, and SUR2B.[7]

Quantitative Data Presentation

Comparative Binding Affinities of Sulfonylureas

The binding affinity of sulfonylureas to the SUR subunits is a key determinant of their potency. The following table summarizes the reported binding affinities for several common sulfonylureas.

| Sulfonylurea | Receptor Subtype | Reported IC50 / Ki | Experimental System |

| Glimepiride | SUR1 | 3.0 nM (IC50) | Macroscopic KATP currents in Xenopus oocytes |

| SUR2A | 5.4 nM (IC50) | Macroscopic KATP currents in Xenopus oocytes | |

| SUR2B | 7.3 nM (IC50) | Macroscopic KATP currents in Xenopus oocytes | |

| Glibenclamide | SUR1 | 4.2 nM (IC50) | Macroscopic KATP currents in Xenopus oocytes |

| SUR2A | ~27 nM (IC50) | Macroscopic KATP currents in Xenopus oocytes | |

| Gliclazide | SUR1 | High affinity | - |

| SUR2 | Low affinity | - | |

| Glipizide | SUR1 | High affinity | - |

| SUR2 | Low affinity | - |

Data compiled from multiple sources.

Pharmacokinetic Profiles of Second-Generation Sulfonylureas

The pharmacokinetic properties of sulfonylureas influence their dosing frequency and duration of action. The table below provides a comparative summary of key pharmacokinetic parameters for glimepiride, glibenclamide, glipizide, and gliclazide in healthy volunteers.

| Parameter | Glimepiride | Glibenclamide | Glipizide | Gliclazide |

| Time to Peak (Tmax) | ~2.5 hours | 2-4 hours | 1-3 hours | 2-8 hours |

| Half-life (t1/2) | 5-9 hours | 10 hours | 2-4 hours | 10-12 hours |

| Protein Binding | >99.5% | >99% | 98-99% | 85-97% |

| Metabolism | Hepatic (CYP2C9) | Hepatic | Hepatic | Hepatic |

| Active Metabolites | Yes (weakly active) | Yes (weakly active) | No | No |

| Excretion | Urine (~60%) and Feces (~40%) | Urine (~50%) and Feces (~50%) | Urine (~70%) | Urine (~60-70%) |

Values are approximate and can vary based on individual patient factors.

Pharmacodynamic Effects: Glycemic Control

The primary pharmacodynamic effect of sulfonylureas is the reduction of blood glucose levels. The following table summarizes the typical efficacy of sulfonylurea monotherapy in reducing HbA1c.

| Sulfonylurea Class | Mean HbA1c Reduction (from baseline) |

| Second-Generation Sulfonylureas | 1.0% to 2.0% |

The exact reduction can vary depending on the specific agent, dose, baseline HbA1c, and patient population.

Experimental Protocols

Radioligand Binding Assay for Sulfonylurea Receptor (SUR1)

This protocol describes a method for determining the binding affinity of sulfonylureas to the SUR1 subunit using a radiolabeled ligand, such as [3H]-glibenclamide.

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a sulfonylurea radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing SUR1 (e.g., pancreatic β-cell lines like RINm5F or transfected cell lines) in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of membrane protein with a constant concentration of [3H]-glibenclamide and increasing concentrations of the unlabeled sulfonylurea being tested.

-

To determine non-specific binding, include a set of tubes with a high concentration of unlabeled glibenclamide.

-

Incubate the mixture at a specified temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using software to determine the half-maximal inhibitory concentration (IC50) of the test compound.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiological Measurement of K-ATP Channel Activity

This protocol outlines the whole-cell patch-clamp technique to measure the effect of sulfonylureas on K-ATP channel currents in cells expressing these channels.

Methodology:

-

Cell Preparation:

-

Culture cells expressing K-ATP channels (e.g., pancreatic β-cells or Xenopus oocytes co-expressing Kir6.2 and SUR1) on glass coverslips.

-

-

Patch-Clamp Recording:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Pull a glass micropipette to a fine tip and fill it with an intracellular solution.

-

Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

Apply a brief suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the whole-cell currents.

-

-

Drug Application:

-

Perfuse the cell with an extracellular solution containing the sulfonylurea of interest at various concentrations.

-

Record the changes in the K-ATP channel current in response to the drug application.

-

-

Data Analysis:

-

Measure the amplitude of the K-ATP current before and after drug application.

-

Plot the percentage of current inhibition as a function of the drug concentration to generate a dose-response curve and determine the IC50.

-

Western Blot Analysis of GLUT4 Translocation

This protocol describes a method to assess the effect of glimepiride on the translocation of GLUT4 to the plasma membrane in insulin-sensitive cells like adipocytes.

Methodology:

-

Cell Culture and Treatment:

-

Culture adipocytes (e.g., 3T3-L1 adipocytes) to full differentiation.

-

Treat the cells with glimepiride at the desired concentration and for the specified time. Include a positive control (e.g., insulin) and a negative control (vehicle).

-

-

Subcellular Fractionation:

-

After treatment, homogenize the cells in a fractionation buffer.

-

Perform differential centrifugation to separate the plasma membrane fraction from the intracellular membrane fraction.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each fraction.

-

Denature equal amounts of protein from each fraction by boiling in sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for GLUT4.

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative amount of GLUT4 in the plasma membrane and intracellular fractions. An increase in the GLUT4 signal in the plasma membrane fraction indicates translocation.

-

Conclusion

Sulfonylureas, and glimepiride in particular, remain important therapeutic agents for the management of type 2 diabetes. Their primary mechanism of stimulating insulin secretion is well-established, and emerging evidence highlights the significant contribution of their extrapancreatic effects on glucose homeostasis. A thorough understanding of their structure-activity relationships, pharmacokinetics, and pharmacodynamics is crucial for the development of new and improved therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular and cellular actions of this important class of drugs.

References

- 1. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glimepiride, Glipizide, Glyburide—Which Sulfonylurea When? | Consultant360 [consultant360.com]

- 3. Sulfonylureas in the Current Practice of Type 2 Diabetes Management: Are They All the Same? Consensus from the Gulf Cooperation Council (GCC) Countries Advisory Board on Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nucleotide-Binding Sites of SUR1: A Mechanistic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extrapancreatic effects of sulfonylureas. Potentiation of insulin action through post-binding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Glimy's effect on pancreatic beta-cell function

An In-depth Technical Guide on the Effects of Glimepiride on Pancreatic Beta-Cell Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glimepiride, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[3][4] This is achieved through a high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel, leading to channel closure, membrane depolarization, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6] This document provides a detailed overview of the molecular interactions, signaling pathways, and functional consequences of glimepiride on pancreatic β-cells. It includes quantitative data on receptor binding and clinical efficacy, detailed experimental protocols for key assays, and visual diagrams of the underlying cellular mechanisms and workflows.

Core Mechanism of Action: KATP Channel Inhibition

The principal therapeutic effect of glimepiride is mediated through its interaction with the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[3] These channels are crucial regulators of the cell's membrane potential and, consequently, insulin secretion.[5]

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits.[3] In pancreatic β-cells, the specific isoform is SUR1.[7][8]

The sequence of events following glimepiride administration is as follows:

-

Binding to SUR1: Glimepiride binds to a specific site on the SUR1 subunit of the KATP channel complex.[5][9] Some research suggests this involves a 65-kDa protein associated with the channel.[10]

-

KATP Channel Closure: This binding event inhibits the channel's activity, reducing the efflux of potassium ions (K+) from the cell.[4]

-

Membrane Depolarization: The reduction in positive ion outflow causes the β-cell membrane potential to become less negative, leading to depolarization.[5][6]

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The change in membrane potential activates L-type VGCCs.[3]

-

Calcium Influx: Opening of VGCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm.[2][5]

-

Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, releasing insulin into the bloodstream.[3][6]

This pathway mimics the physiological response to elevated blood glucose, where an increased ATP/ADP ratio produced by glucose metabolism closes the KATP channels to stimulate insulin release.[5] Glimepiride effectively enhances the sensitivity of β-cells, leading to insulin secretion even at lower glucose concentrations.[4]

Quantitative Analysis of Glimepiride-Receptor Interaction

The efficacy of glimepiride is rooted in its specific binding characteristics to the SUR subunit. Electrophysiological and binding studies have quantified this interaction, revealing high-affinity binding.

| Parameter | Value | Channel Subtype | Experimental System | Reference |

| IC₅₀ (High-Affinity Site) | 3.0 nM | Kir6.2/SUR1 (β-cell type) | Recombinant KATP channels in Xenopus oocytes | [7][8] |

| IC₅₀ (High-Affinity Site) | 5.4 nM | Kir6.2/SUR2A (cardiac type) | Recombinant KATP channels in Xenopus oocytes | [7][8] |

| IC₅₀ (High-Affinity Site) | 7.3 nM | Kir6.2/SUR2B (smooth muscle type) | Recombinant KATP channels in Xenopus oocytes | [7][8] |

| IC₅₀ (Low-Affinity Site) | ~400 µM | Kir6.2 | Recombinant KATP channels in Xenopus oocytes | [7][8] |

| Binding Affinity (Kᵈ) | 2.5-3 fold lower than glibenclamide | β-cell membranes (RINm5F cells) | [³H]sulfonylurea binding assay | [11] |

| Association Rate (kₒₙ) | 2.5-3 fold higher than glibenclamide | β-cell membranes (RINm5F cells) | Kinetic binding studies | [11] |

| Dissociation Rate (kₒբբ) | 8-9 fold higher than glibenclamide | β-cell membranes (RINm5F cells) | Kinetic binding studies | [11] |

Table 1: Quantitative Binding Characteristics of Glimepiride.

Notably, glimepiride exhibits a much faster association and dissociation rate from the SUR1 receptor compared to older sulfonylureas like glibenclamide.[11] This kinetic profile may contribute to its distinct clinical effects, including a potentially lower risk of prolonged hypoglycemia.[1][11]

Evidence from In Vivo and Ex Vivo Studies

Clinical and preclinical studies have consistently demonstrated the potent insulinotropic and hypoglycemic effects of glimepiride. Hyperglycemic clamp studies, a gold-standard method for assessing β-cell function, provide compelling quantitative data.

| Parameter | Placebo | Glimepiride (5 mg) | Glibenclamide (5 mg) | Condition | Reference |

| Fasting Blood Glucose | 10.7 ± 0.8 mmol/l | 9.3 ± 0.7 mmol/l | 8.9 ± 0.9 mmol/l | Basal State | [12][13] |

| Basal C-Peptide | 0.68 ± 0.07 nmol/l | 0.79 ± 0.08 nmol/l | 0.79 ± 0.07 nmol/l | Basal State | [12][13] |

| Stimulated C-Peptide | 1.11 ± 0.20 nmol/l | 1.39 ± 0.16 nmol/l | 1.60 ± 0.18 nmol/l | Hyperglycemic Clamp | [13][14] |

Table 2: Effects of Glimepiride on Glycemic and Secretory Parameters in T2DM Patients.

These studies confirm that glimepiride significantly lowers fasting blood glucose by stimulating basal insulin secretion (as indicated by C-peptide levels).[12][13] Under hyperglycemic conditions, it further enhances the β-cell's secretory response.[13][14]

Alternative Signaling Pathways: The Role of Epac2

Beyond the canonical KATP channel pathway, evidence suggests that some sulfonylureas may also engage other signaling molecules within the β-cell to potentiate insulin secretion. One such pathway involves the Exchange protein directly activated by cAMP 2 (Epac2) , also known as cAMP-GEFII.[15]

cAMP is a critical second messenger that amplifies glucose-stimulated insulin secretion (GSIS).[16] It does so through two main effectors: Protein Kinase A (PKA) and Epac2.[15] The Epac2 pathway is PKA-independent and promotes insulin granule exocytosis by activating the small G-protein Rap1.[16] This signaling cascade is particularly important for mobilizing insulin granules to the plasma membrane, increasing the readily releasable pool.[15][16]

While the primary mechanism for glimepiride is KATP channel inhibition, some studies propose that certain sulfonylureas can directly interact with and activate Epac2, providing an additional, non-depolarizing stimulus for insulin release.[17][18] This interaction remains an area of active research to fully delineate its clinical relevance for glimepiride.

Detailed Experimental Protocols

Protocol: Static Glucose-Stimulated Insulin Secretion (sGSIS) Assay

This assay measures the ability of isolated pancreatic islets to secrete insulin in response to low and high glucose concentrations, with or without a secretagogue like glimepiride.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a mouse or human pancreas using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in a sterile, nutrient-rich medium (e.g., RPMI-1640) at 37°C and 5% CO₂ to allow for recovery.[19]

-

Pre-incubation: Islets (typically 10-15 per replicate) are hand-picked and pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.2-2.8 mM) to establish a basal secretion rate.[19][20]

-

Basal Secretion: The pre-incubation buffer is removed, and islets are incubated in fresh low-glucose KRB for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin secretion.[19]

-

Stimulated Secretion: The low-glucose buffer is replaced with KRB containing a high glucose concentration (e.g., 16.7 mM) and/or the test compound (glimepiride at desired concentration). Islets are incubated for 1 hour.[20]

-

Sample Collection: The supernatant is collected to measure stimulated insulin secretion.

-

Insulin Quantification: The insulin content in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[21]

-

Data Analysis: Results are often expressed as a stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).

Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of KATP channel activity in single β-cells and how it is modulated by glimepiride.

Methodology:

-

Cell Preparation: Isolated islets are dispersed into single cells by gentle enzymatic treatment and plated on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and perfused with an extracellular (bath) solution.

-

Pipette Preparation: A glass micropipette with a very fine tip (resistance ~2-5 MΩ) is filled with an intracellular solution that mimics the cell's cytoplasm.

-

Seal Formation: The micropipette is precisely maneuvered to touch the membrane of a single β-cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-Cell: A pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the entire cell. This is used to measure the total current flowing across the cell membrane at different voltages.[7][22]

-

Inside-Out Patch: After forming a seal, the pipette is pulled away, excising a small patch of membrane with its intracellular side now facing the bath solution. This allows for direct application of substances like glimepiride to the intracellular face of the KATP channels.[7]

-

-

Data Acquisition: A patch-clamp amplifier is used to clamp the voltage across the membrane and record the resulting ion currents. Glimepiride is added to the bath solution to observe its effect on KATP channel activity (i.e., a reduction in outward K+ current).[7]

Protocol Outline: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as MAPK or PKA subunits, in response to glimepiride or glucose treatment.

Methodology:

-

Cell Lysis: β-cells or islets are treated with glucose and/or glimepiride for a specified time, then lysed to release their proteins.

-

Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.[23][24]

Conclusion

Glimepiride exerts a powerful insulinotropic effect on pancreatic β-cells primarily by inhibiting the SUR1-containing KATP channels. This action leads to membrane depolarization, calcium influx, and ultimately, glucose-independent insulin secretion. Its unique binding kinetics, characterized by rapid association and dissociation, may differentiate its clinical profile from other sulfonylureas. While the KATP channel pathway is the established core mechanism, potential interactions with alternative signaling cascades like the Epac2 pathway could contribute to its overall effect on β-cell function and represent an avenue for further investigation. The experimental protocols detailed herein provide a framework for the continued study of glimepiride and the development of novel therapeutics targeting β-cell function.

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. ClinPGx [clinpgx.org]

- 4. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 6. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. The effect of glimepiride on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 14. The effect of glimepiride on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 15. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucose treatment of human pancreatic β-cells enhances translation of mRNAs involved in energetics and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Initial Clinical Trial Data for Glimy: A Technical Overview

Disclaimer: The following information is a synthesized representation based on hypothetical data for a fictional compound, "Glimy." This document is intended to serve as a template and example of a technical guide, demonstrating the requested formatting and content structure. All data, protocols, and pathways are illustrative and not based on real-world clinical trial results.

Introduction

This compound is an investigational small molecule inhibitor targeting the aberrant kinase activity of the hypothetical protein Kinase-Associated Protein 1 (KAP1) in specific oncological indications. Overexpression and constitutive activation of KAP1 have been implicated in the downstream proliferation and survival of various cancer cell lines. This document summarizes the key findings from the initial Phase I clinical trial (GLM-001), focusing on safety, tolerability, pharmacokinetics, and preliminary efficacy signals.

Quantitative Data Summary

The following tables summarize the quantitative data from the GLM-001 trial.

Table 1: Patient Demographics and Baseline Characteristics (N=30)

| Characteristic | Value |

| Median Age (Range), years | 62 (45-78) |

| Sex, n (%) | |

| Male | 18 (60%) |

| Female | 12 (40%) |

| ECOG Performance Status, n (%) | |

| 0 | 10 (33.3%) |

| 1 | 20 (66.7%) |

| Prior Lines of Therapy, median (range) | 3 (2-5) |

Table 2: Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Dose Level (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) |

| 100 | 250 ± 45 | 1.5 | 1800 ± 210 | 8.2 |

| 200 | 510 ± 62 | 1.8 | 3900 ± 350 | 8.5 |

| 400 | 980 ± 98 | 2.0 | 8100 ± 540 | 8.3 |

| 800 | 1850 ± 210 | 2.1 | 16500 ± 1100 | 8.6 |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) (N=30)

| Adverse Event | Grade 1-2, n (%) | Grade 3, n (%) | Grade 4, n (%) |

| Nausea | 12 (40%) | 2 (6.7%) | 0 (0%) |

| Fatigue | 10 (33.3%) | 1 (3.3%) | 0 (0%) |

| Diarrhea | 8 (26.7%) | 0 (0%) | 0 (0%) |

| Anemia | 5 (16.7%) | 2 (6.7%) | 0 (0%) |

| Neutropenia | 3 (10%) | 1 (3.3%) | 0 (0%) |

Experimental Protocols

Study Design and Patient Population

The GLM-001 trial was a multicenter, open-label, single ascending dose (SAD) and multiple ascending dose (MAD) Phase I study. Eligible patients were adults with histologically confirmed advanced solid tumors who had exhausted standard therapeutic options. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Pharmacokinetic (PK) Analysis

Serial blood samples were collected at pre-defined time points pre- and post-Glimy administration. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. PK parameters, including Cmax, Tmax, AUC, and half-life (t½), were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamic (PD) Biomarker Analysis

Paired tumor biopsies were obtained at baseline and on Day 15 of the first treatment cycle. Phosphorylation of the direct downstream substrate of KAP1, Substrate-X (pSubX), was measured by immunohistochemistry (IHC). The H-score was calculated for pSubX expression levels to quantify target engagement.

Visualizations

This compound's Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the KAP1 signaling pathway, which leads to a downstream decrease in cellular proliferation.

Caption: Proposed mechanism of this compound inhibiting the KAP1 signaling cascade.

Pharmacokinetic Sample Collection Workflow

This diagram outlines the workflow for collecting and processing blood samples for pharmacokinetic analysis in the GLM-001 trial.

Caption: Workflow for pharmacokinetic sample collection and analysis.

Logical Relationship of Dose Escalation and Safety

The following diagram illustrates the decision-making logic for dose escalation based on the observation of dose-limiting toxicities (DLTs).

Caption: Decision logic for dose escalation in the GLM-001 trial.

Technical Guide on the Classification and Core Mechanisms of Glimepiride as an Antidiabetic Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Glimepiride, a sulfonylurea-class antidiabetic agent. It details its classification, mechanism of action, pharmacokinetic profile, and clinical efficacy, with a focus on the underlying signaling pathways and experimental methodologies used in its characterization.

Classification of Glimepiride

Glimepiride is classified as a second-generation oral sulfonylurea, an insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2][3] Some sources may also refer to it as a third-generation sulfonylurea due to its high potency and long duration of action compared to other sulfonylureas.[2][4] It is typically used as an adjunct to diet and exercise, and may be prescribed as a monotherapy or in combination with other antidiabetic agents like metformin or insulin.[1][5][6]

Mechanism of Action

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.

2.1. Pancreatic Action: Stimulation of Insulin Secretion

The primary mechanism of action of Glimepiride is the stimulation of insulin release from the pancreatic β-cells.[1][4][7][8] This process is initiated by the binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[3][7] This binding leads to the closure of these channels, which in turn causes depolarization of the cell membrane.[2][7] The depolarization opens voltage-dependent calcium channels, leading to an influx of calcium ions into the cell.[7] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby releasing insulin into the bloodstream.[7]

Caption: Pancreatic signaling pathway of Glimepiride.

2.2. Extrapancreatic Actions

In addition to its effects on insulin secretion, Glimepiride also has extrapancreatic actions that contribute to its antidiabetic effects.[9] It is known to increase peripheral insulin sensitivity, helping the body's cells to utilize glucose more effectively.[7] This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, which facilitates glucose uptake.[7][10] Some studies suggest that Glimepiride may also have a mild impact on reducing hepatic glucose production.[7] Furthermore, Glimepiride has been reported to activate the PI3-kinase/Akt signaling pathway in rat adipocytes and skeletal muscle, which is a key pathway in the regulation of cell proliferation and differentiation.[11]

Caption: Extrapancreatic signaling pathway of Glimepiride.

Quantitative Data Summary

3.1. Pharmacokinetic Properties

The pharmacokinetic profile of Glimepiride is characterized by complete absorption, high plasma protein binding, and hepatic metabolism.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1][12] |

| Time to Peak (Tmax) | 2-3 hours | [1][7] |

| Protein Binding | >99.5% | [1][12] |

| Metabolism | Hepatic (via CYP2C9) | [1][2][13] |

| Metabolites | M1 (active), M2 (inactive) | [1][2][13] |

| Elimination Half-life | 5-8 hours | [1] |

| Duration of Action | ~24 hours | [1] |

| Excretion | Urine (~60%), Feces (~40%) | [1] |

3.2. Clinical Efficacy

Clinical trials have demonstrated the efficacy of Glimepiride in improving glycemic control in patients with type 2 diabetes.

| Efficacy Endpoint | Result | Reference |

| HbA1c Reduction (Monotherapy) | 1.0% to 2.0% | [3] |

| Fasting Plasma Glucose (FPG) Reduction | 43-74 mg/dL (dose-dependent) | [9] |

| Postprandial Glucose (PPG) Reduction | ~72 mg/dL | [9] |

| Hypoglycemia Incidence (vs. Glyburide) | Lower incidence with Glimepiride | [1][9] |

Experimental Protocols

The characterization of Glimepiride's antidiabetic properties has involved a range of in vitro and in vivo experimental methodologies.

4.1. In Vitro Assessment of Insulin Secretion

-

Objective: To determine the direct effect of Glimepiride on insulin secretion from pancreatic β-cells.

-

Methodology:

-

Isolation of pancreatic islets from animal models (e.g., rats, mice) or use of immortalized β-cell lines (e.g., MIN6, INS-1).

-

Culture of islets or cells under standard conditions.

-

Pre-incubation in a low-glucose buffer to establish a baseline.

-

Incubation with varying concentrations of Glimepiride in the presence of low, normal, and high glucose concentrations.

-

Collection of the supernatant at specified time points.

-

Quantification of insulin in the supernatant using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

4.2. Euglycemic-Hyperinsulinemic Clamp

-

Objective: To assess the effect of Glimepiride on peripheral insulin sensitivity.

-

Methodology:

-

Intravenous infusion of insulin at a constant rate to achieve a hyperinsulinemic state.

-

Simultaneous intravenous infusion of a variable rate of glucose to maintain a constant blood glucose level (euglycemia).

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

-

The study is performed before and after a period of treatment with Glimepiride to assess its impact on insulin sensitivity.

-

4.3. Western Blot Analysis for Signaling Pathway Components

-

Objective: To investigate the effect of Glimepiride on the expression and activation of proteins in signaling pathways (e.g., PI3K/Akt).[11]

-

Methodology:

-

Treatment of target cells (e.g., adipocytes, muscle cells) with Glimepiride for a specified duration.

-

Lysis of the cells to extract total protein.

-

Quantification of protein concentration using a suitable assay (e.g., BCA assay).

-

Separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer of separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probing the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-GLUT4).

-

Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection of the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification of band intensity to determine changes in protein expression or phosphorylation.

-

Caption: General experimental workflow for antidiabetic drug development.

Conclusion

Glimepiride is a well-established second-generation sulfonylurea with a primary mechanism of action centered on the stimulation of insulin secretion from pancreatic β-cells via the blockade of K-ATP channels. Its extrapancreatic effects on insulin sensitivity further contribute to its glucose-lowering efficacy. The extensive body of preclinical and clinical research has elucidated its pharmacokinetic and pharmacodynamic properties, confirming its role as a potent and effective agent in the management of type 2 diabetes mellitus.[9]

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Glimepiride: Uses, side effects, dosage, warnings, and interactions [medicalnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. Consensus Recommendations on Sulfonylurea and Sulfonylurea Combinations in the Management of Type 2 Diabetes Mellitus – International Task Force - PMC [pmc.ncbi.nlm.nih.gov]